molecular formula C15H15NO B1655915 N-(oxiran-2-ylmethyl)-N-phenylaniline CAS No. 4510-27-4

N-(oxiran-2-ylmethyl)-N-phenylaniline

Cat. No.: B1655915
CAS No.: 4510-27-4
M. Wt: 225.28 g/mol
InChI Key: ZURJDMADOBDUGA-UHFFFAOYSA-N
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Description

N-(Oxiran-2-ylmethyl)-N-phenylaniline is an epoxide-containing aromatic amine with the molecular formula $ \text{C}{15}\text{H}{15}\text{NO} $. Its structure features a phenyl group and an oxirane (epoxide) ring connected via a methylene bridge to a central nitrogen atom (Figure 1). This compound is synthesized via base-mediated alkylation of diphenylamine with epichlorohydrin derivatives, as demonstrated in protocols using sodium hydride in THF (). The oxirane ring confers high reactivity, enabling applications in catalysis (e.g., Titanocene(III)-mediated indoline synthesis) and polymer chemistry ().

Properties

CAS No.

4510-27-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(oxiran-2-ylmethyl)-N-phenylaniline

InChI

InChI=1S/C15H15NO/c1-3-7-13(8-4-1)16(11-15-12-17-15)14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

ZURJDMADOBDUGA-UHFFFAOYSA-N

SMILES

C1C(O1)CN(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(O1)CN(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(oxiran-2-ylmethyl)-N-phenylaniline with derivatives and analogs, focusing on structural, synthetic, physicochemical, and functional differences.

Structural Variations and Substituent Effects
Compound Name Substituents/Modifications Key Structural Features Reference ID
N-((2-Methyloxiran-2-yl)methyl)-N-phenylaniline Methyl group on oxirane ring Enhanced steric hindrance; stabilized epoxide reactivity
N-(((2R,3S)-3-pentyloxiran-2-yl)methyl)-N-phenylaniline (1b) Pentyl chain on oxirane C3 Increased hydrophobicity; potential for tailored solubility in organic solvents
N-((1-(4-Nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-N-phenylaniline Nitrobenzyl-triazole moiety Electron-withdrawing nitro group; triazole enhances bioactivity
4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline Methoxy groups on para-positions of both phenyl rings Electron-donating groups; improved solubility in polar solvents
4,4'-Methylenebis[N-(2,3-epoxypropyl)-N-methylaniline] Dimeric structure with methylene bridge and two epoxypropyl groups High crosslinking potential; used in epoxy resins

Key Observations :

  • Steric Effects : Methyl substitution on the oxirane () reduces ring strain, stabilizing the epoxide for controlled reactions.
  • Electronic Effects : Methoxy groups () increase electron density on the aromatic rings, altering reactivity in electrophilic substitutions.
  • Functionality : The triazole-nitrobenzyl derivative () introduces bioactivity, while dimeric structures () enable polymer network formation.

Key Observations :

  • Catalyst Efficiency: Titanocene(III) complexes () enable radical arylation of epoxides but require inert conditions.
  • Scalability : Cu(II)-based deep eutectic solvents () offer high yields and scalability for triazole derivatives.
Physicochemical Properties
Property This compound 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline Dimeric Epoxypropyl Derivative
Solubility Low in water; soluble in THF, DCM High in DMSO, methanol Insoluble in water; soluble in epoxy resins
Reactivity High (epoxide ring-opening) Moderate (electron-rich aryl rings) Very high (multiple epoxides)
Thermal Stability Decomposes at 160–180°C Stable up to 200°C Stable up to 250°C
Melting Point 52–55°C () 120–123°C () 85–90°C ()

Key Observations :

  • Reactivity : The parent compound’s epoxide undergoes nucleophilic attack (e.g., by amines or alcohols), while methoxy-substituted analogs resist oxidation ().
  • Thermal Stability : Dimeric derivatives () exhibit superior stability due to crosslinked networks.

Key Observations :

  • Pharmaceutical Potential: Triazole derivatives () are promising for drug development due to nitro-to-amine functionalization.
  • Material Science : Dimeric epoxides () are critical in industrial coatings for their mechanical strength.

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